molecular formula C12H14N2O3S B14501719 Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate CAS No. 63353-98-0

Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B14501719
CAS No.: 63353-98-0
M. Wt: 266.32 g/mol
InChI Key: ATACZPLIKROANT-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with thiazolidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate: Unique due to the presence of both pyridine and thiazolidine rings.

    Ethyl 3-(pyridine-3-carbonyl)-1,3-oxazolidine-4-carboxylate: Similar structure but contains an oxazolidine ring instead of a thiazolidine ring.

    Ethyl 3-(pyridine-3-carbonyl)-1,3-imidazolidine-4-carboxylate: Contains an imidazolidine ring instead of a thiazolidine ring.

Uniqueness

This compound is unique due to its specific combination of pyridine and thiazolidine rings, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

63353-98-0

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C12H14N2O3S/c1-2-17-12(16)10-7-18-8-14(10)11(15)9-4-3-5-13-6-9/h3-6,10H,2,7-8H2,1H3

InChI Key

ATACZPLIKROANT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSCN1C(=O)C2=CN=CC=C2

Origin of Product

United States

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